UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine
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Overview
Description
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine is a UDP-amino sugar having 3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine as the sugar component. It derives from an UDP-alpha-D-glucosamine. It is a conjugate acid of an UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine(2-).
Scientific Research Applications
Synthesis and Bacterial Studies
Probe for Gram-negative Bacteria : UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine serves as a probe for inhibitors of LpxC in gram-negative bacteria, facilitating the study of bacterial resistance mechanisms and potential drug targets (Maxwell & Bronstein, 2005).
Lipid A Biosynthesis : It's a precursor in the biosynthesis of lipid A in Escherichia coli, an essential component of the bacterial cell membrane. This makes it crucial for understanding bacterial structure and function (Anderson et al., 1988).
Enzymatic Reactions
Deacetylase Inhibitors : The compound plays a role in exploring the catalytic mechanism and molecular recognition of E. coli UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, a target for antimicrobial agents (Hernick & Fierke, 2006).
Mycobacterial Cell Wall Synthesis : It's a precursor in the synthesis of UDP-GlcNAc, an essential component of the mycobacterial cell wall, highlighting its importance in the development of anti-tuberculosis drugs (Zhang et al., 2008).
Glycosylation and Drug Development
Glycoprotein Synthesis : It's used in studying the synthesis of UDP-N-[1-14C]acetyl D-glucosamine and its role in glycosyl transferase systems, crucial for understanding glycoprotein synthesis (Rao & Mendicino, 1978).
Antibiotic Development : Research into the synthesis and recognition of LpxC inhibitors as potential antibiotics, using UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetyl glucosamine, could revolutionize the management of sepsis in veterinary and possibly human patients (Chemonges, 2014).
properties
Product Name |
UDP-3-O-(3-hydroxytetradecanoyl)-N-acetyl-beta-glucosamine |
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Molecular Formula |
C31H53N3O19P2 |
Molecular Weight |
833.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19?,20-,21-,24-,25-,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
TZSJGZGYQDNRRX-VCEDRBFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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